methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
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Overview
Description
Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound It is structurally composed of a benzoate moiety attached to a pyrrolidine-sulfonyl-dihydropyridine core, linked via an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate typically involves several steps:
Synthesis of the Dihydropyridine Core: : Starting with a precursor pyridine compound, the dihydropyridine structure is formed through a hydrogenation reaction, using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at high pressure and room temperature.
Formation of the Pyrrolidine Sulfonyl Group: : The pyrrolidine ring is introduced through a nucleophilic substitution reaction, using pyrrolidine as a nucleophile and a suitable leaving group on the dihydropyridine intermediate. This is followed by the sulfonylation process, where sulfonyl chloride (R-SO₂Cl) is added under basic conditions to yield the sulfonylated intermediate.
Attachment of the Benzoate Moiety: : The benzoate group is introduced via an esterification reaction between the sulfonylated intermediate and methyl 2-aminobenzoate, using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Amide Bond Formation: : The acetamido linkage is formed through an amidation reaction, where the ester intermediate reacts with acetic anhydride (Ac₂O) under mild heating to form the final compound.
Industrial Production Methods
Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and reduce reaction times. The use of automated systems and in-line monitoring techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate undergoes oxidation reactions, where reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can introduce oxygen functionalities on the dihydropyridine ring.
Reduction: : Reduction reactions involve hydrogenation using catalysts such as Pd/C to further reduce the dihydropyridine ring to a piperidine structure.
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄ in acidic medium.
Reduction: : H₂ gas with Pd/C catalyst.
Substitution: : Pyrrolidine or thiol derivatives under basic conditions.
Major Products
Oxidation Products: : Hydroxylated derivatives of the dihydropyridine ring.
Reduction Products: : Fully hydrogenated piperidine structures.
Substitution Products: : Pyrrolidine or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate has several applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Investigated for potential pharmacological effects, such as enzyme inhibition or receptor modulation.
Industry: : Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several pathways:
Molecular Targets: : It may interact with enzymes, inhibiting their activity through binding to active sites.
Pathways: : It can modulate signaling pathways by binding to receptors on the cell surface or within the cell, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{2-[2-oxo-3-(morpholine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate: : Contains a morpholine group instead of pyrrolidine.
Methyl 2-{2-[2-oxo-3-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate: : Contains a piperidine group instead of pyrrolidine.
Uniqueness
The presence of the pyrrolidine-sulfonyl group imparts unique chemical and biological properties, distinguishing it from its analogs. This uniqueness can be attributed to its specific interaction with biological targets and its distinctive reactivity profile in chemical reactions.
This detailed article aims to cover the various aspects of methyl 2-{2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
Properties
IUPAC Name |
methyl 2-[[2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-19(25)14-7-2-3-8-15(14)20-17(23)13-21-10-6-9-16(18(21)24)29(26,27)22-11-4-5-12-22/h2-3,6-10H,4-5,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKYRRSCYOEJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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